molecular formula C24H21FN4O2S B2733394 N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-4-methyl-2-phenylthiazole-5-carboxamide CAS No. 1021120-51-3

N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-4-methyl-2-phenylthiazole-5-carboxamide

Cat. No.: B2733394
CAS No.: 1021120-51-3
M. Wt: 448.52
InChI Key: YUOJQAGNCTXPBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyridazinone core substituted with a 4-fluorophenyl group at position 3, connected via a propyl chain to a thiazole-5-carboxamide moiety. The thiazole ring is further substituted with a methyl group at position 4 and a phenyl group at position 2.

Properties

IUPAC Name

N-[3-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]propyl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21FN4O2S/c1-16-22(32-24(27-16)18-6-3-2-4-7-18)23(31)26-14-5-15-29-21(30)13-12-20(28-29)17-8-10-19(25)11-9-17/h2-4,6-13H,5,14-15H2,1H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUOJQAGNCTXPBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NCCCN3C(=O)C=CC(=N3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-4-methyl-2-phenylthiazole-5-carboxamide is a synthetic compound with potential therapeutic applications. Its complex structure suggests interactions with various biological targets, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

  • Molecular Formula : C18H17FN4O2
  • Molecular Weight : 338.34 g/mol
  • CAS Number : 1224167-66-1

The compound features a thiazole ring, a carboxamide group, and a fluorophenyl moiety, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The mechanism involves modulation of biochemical pathways through binding to molecular targets, potentially affecting cellular functions related to disease processes.

Biological Activity Overview

Research indicates that compounds structurally similar to this compound exhibit various biological activities:

  • Antimicrobial Activity : In vitro studies have shown significant antibacterial properties against various strains, including Staphylococcus aureus and Escherichia coli.
  • Antifungal Activity : Preliminary investigations reveal effectiveness against fungi such as Candida albicans, with minimum inhibitory concentrations (MIC) comparable to standard antifungal agents like ketoconazole .
  • Anticancer Properties : Research has indicated potential cytotoxic effects against cancer cell lines, including colon and breast cancer cells, with IC50 values suggesting moderate to high efficacy .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntibacterialStaphylococcus aureusSignificant inhibition
AntifungalCandida albicansMIC comparable to ketoconazole
AnticancerHCT-116 (Colon Cancer)IC50 = 6.2 μM
AnticancerT47D (Breast Cancer)IC50 = 27.3 μM

Case Study: Antimicrobial Screening

A study conducted on a series of thiazole derivatives demonstrated that compounds similar to this compound exhibited varying degrees of antimicrobial activity. The strongest activity was noted against E. faecalis, indicating the compound's potential as an antimicrobial agent in clinical settings .

In Silico Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to key enzymes involved in microbial resistance. The results indicate strong interactions with active sites of target enzymes, reinforcing the compound's potential as a lead candidate for drug development .

Scientific Research Applications

Anticancer Activity

Research has highlighted the compound's potential as an anticancer agent. In vitro studies have shown promising growth inhibition against various cancer cell lines. For instance, compounds structurally related to N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-4-methyl-2-phenylthiazole-5-carboxamide have demonstrated percent growth inhibitions (PGIs) of over 80% against several human tumor cell lines, including SNB-19 and OVCAR-8 .

Case Study: Antitumor Efficacy

A study conducted by the National Cancer Institute (NCI) evaluated the compound's efficacy using a single-dose assay across a panel of approximately sixty cancer cell lines. The results indicated significant antitumor activity, with mean GI50 values suggesting effective cytotoxicity against multiple cancer types .

Synthesis and Characterization

The synthesis of this compound involves multi-step organic reactions, typically starting from readily available precursors. Characterization methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are employed to confirm the structure and purity of the synthesized compound .

Synthesis Overview

StepDescription
1Synthesis of 4-fluorophenyl derivative
2Formation of pyridazinone scaffold
3Coupling with thiazole carboxamide moiety
4Purification and characterization

Other Biological Activities

Beyond its anticancer properties, this compound has been investigated for other biological activities, including antimicrobial effects. Some derivatives have shown efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli, indicating potential applications in treating infections .

Comparison with Similar Compounds

Thiazole vs. Benzothiazole/Pyrazole Carboxamides

  • N-(6-Fluoro-1,3-Benzothiazol-2-Yl)-2-Methylsulfanylpyridine-3-Carboxamide (): The benzothiazole system increases hydrophobicity, which may improve membrane permeability but reduce aqueous solubility relative to the target’s thiazole carboxamide .
  • 956362-09-7 (): A pyrazole carboxamide with two adjacent nitrogen atoms. This structure may confer stronger dipole interactions but lacks the sulfur atom present in the thiazole, which could diminish metal-binding capabilities .

Substituent Effects

Fluorophenyl Group

  • Common in 1227207-29-5 () and the target compound, this group’s electron-withdrawing nature enhances metabolic stability and binding to hydrophobic pockets. However, its position (para in the target vs. ortho/meta in others) affects steric and electronic interactions .

Linker Chain Flexibility

Pharmacological Implications (Hypothetical)

Property Target Compound 1227207-29-5 () 956362-09-7 ()
Heterocycle Core Pyridazinone + Thiazole Pyridazine + Benzothiophene Pyrazole
Fluorine Position Para on phenyl Varied (e.g., ortho, meta) Absent
Solubility Moderate (ketone oxygen) Low (hydrophobic benzothiophene) Moderate (methyl/phenyl groups)
Metabolic Stability High (fluorophenyl) Moderate Low (methylsulfanyl group)

Q & A

Q. What are the standard synthetic routes for N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-4-methyl-2-phenylthiazole-5-carboxamide?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the pyridazinone core via condensation of 4-fluorophenylhydrazine with diketones or β-ketoesters under acidic conditions .
  • Step 2 : Alkylation of the pyridazinone nitrogen using 3-chloropropylamine derivatives in polar aprotic solvents (e.g., DMF) with K₂CO₃ as a base .
  • Step 3 : Coupling the thiazole-5-carboxamide moiety via amide bond formation using coupling agents like EDCI/HOBt in DCM .
    Critical Parameters : Reaction temperature (room temp. for alkylation, 0–5°C for coupling), solvent purity, and stoichiometric ratios (e.g., 1.1:1 molar excess of alkylating agents) .

Q. How is the compound structurally characterized?

Key techniques include:

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., fluorophenyl protons at δ 7.2–7.6 ppm, thiazole C=O at ~165 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ ≈ 451.4 Da) .
  • X-ray Crystallography : For unambiguous confirmation of the pyridazinone-thiazole linkage and stereochemistry .

Advanced Research Questions

Q. How can experimental design optimize yield in multi-step syntheses?

  • Factorial Design : Use a 2³ factorial approach to test variables: solvent polarity (DMF vs. DMSO), base strength (K₂CO₃ vs. Cs₂CO₃), and reaction time (12–24 hr).
  • Case Study : A 2022 study achieved 78% yield by optimizing DMF/K₂CO₃ at 24 hr, minimizing side reactions like hydrolysis of the thiazole ring .
  • Data Contradiction : Lower yields (<50%) reported in non-polar solvents (THF) highlight the necessity of polar aprotic media for nucleophilic substitution .

Q. What methodologies resolve discrepancies in biological activity data?

  • Assay Standardization : Use orthogonal assays (e.g., enzyme inhibition + cell viability) to distinguish target-specific effects from off-target toxicity.
  • Case Example : A 2023 study found IC₅₀ variations (2–10 µM) across kinase assays due to ATP concentration differences; normalizing to 1 mM ATP resolved inconsistencies .
  • Structural Dynamics : MD simulations to correlate conformational flexibility (e.g., pyridazinone ring puckering) with activity differences .

Q. How is structure-activity relationship (SAR) studied for this compound?

  • Analog Synthesis : Modify substituents systematically (e.g., replace 4-fluorophenyl with chloro or methoxy groups) .
  • Key Findings :
    • Thiazole Methyl Group : Critical for lipophilicity (LogP ~3.2); removal reduces membrane permeability by 40% .
    • Pyridazinone Propyl Chain : Shortening to ethyl decreases binding affinity (ΔΔG = +2.1 kcal/mol) due to reduced van der Waals contacts .

Methodological Challenges

Q. How to assess metabolic stability and degradation pathways?

  • In Vitro Models : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS.
  • Key Pathways : Oxidative defluorination (major) and thiazole ring cleavage (minor), identified via MS/MS fragmentation patterns .
  • Stabilization Strategies : Introduce electron-withdrawing groups on the phenyl ring to slow CYP450-mediated oxidation .

Q. What computational tools predict off-target interactions?

  • Docking Studies : Use Glide or AutoDock to screen against kinase libraries (e.g., PDB IDs 4HNF, 6R3K).
  • Case Result : Predicted strong binding to JAK2 (docking score = −9.2 kcal/mol), validated by in vitro kinase profiling .
  • Limitations : False positives due to conformational sampling bias; refine with QM/MM simulations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.